Sodium Danshensu
Description
Historical Context and Traditional Medicinal Origins of Danshen (Salvia miltiorrhiza)
Salvia miltiorrhiza, commonly known as Danshen, is a perennial herb belonging to the Lamiaceae family. frontiersin.orgcaldic.comacademicjournals.org Its dried root has a long history of use in Traditional Chinese Medicine (TCM), spanning over 2,000 years. frontiersin.orgcaldic.com Danshen was first documented in the classical Chinese medical text, Shen Nong's Herbal Classic (Shennong Bencao Jing), written between 221 BC and 220 AD, where it was classified as a "super grade" herb, indicating a lack of observable toxicity. frontiersin.orgcaldic.com Subsequent classical TCM texts, such as the Compendium of Materia Medica (Bencao Gangmu) from 1596 AD, also described Salvia miltiorrhiza. caldic.com While other Salvia species have been used under the name Danshen in certain regions, Salvia miltiorrhiza is considered the most likely plant used historically and is the only official source of Salvia Radix & Rhizoma (Danshen) according to the Pharmacopoeia of the People's Republic of China. caldic.comnih.govnih.gov Traditionally, Danshen has been employed for invigorating blood circulation, removing blood stasis, relieving pain, calming the mind, and cooling blood to reduce abscesses. frontiersin.org Its traditional applications include the treatment of cardiovascular and cerebrovascular diseases, as well as inflammatory conditions. frontiersin.orgresearchgate.netbiomedres.us
Derivation and Significance of Sodium Danshensu (B613839) as a Bioactive Constituent
Phytochemical studies of Salvia miltiorrhiza have revealed a diverse array of compounds, broadly categorized into lipophilic diterpenoid quinones (tanshinones) and hydrophilic phenolic acids. researchgate.netmdpi.commdpi.comspandidos-publications.com Danshensu, also known as salvianic acid A, is a prominent water-soluble phenolic acid found in the roots of Salvia miltiorrhiza. mdpi.comwikipedia.orgfrontiersin.org Chemically, Danshensu is an alpha hydroxy carboxylic acid. wikipedia.org Sodium Danshensu is the sodium salt of Danshensu, specifically sodium D-(+)-β-(3,4-dihydroxyphenyl) lactate. researchgate.netamegroups.cn The transformation of Danshensu into its sodium salt, this compound, is undertaken because Danshensu is inherently unstable in its natural form. frontiersin.org this compound is considered an important water-soluble derivative of Danshen and is noted for its stability and high absorption and utilization. researchgate.netmdpi.com It is a key bioactive component contributing to the pharmacological effects of Salvia miltiorrhiza. frontiersin.orgresearchgate.net
Evolution of Research Focus: From Traditional Use to Modern Pharmacological Investigation
The historical use of Danshen in TCM for a range of ailments, particularly those related to blood circulation and inflammation, laid the groundwork for modern scientific investigation. frontiersin.orgcaldic.comnih.gov With advancements in analytical techniques, researchers have been able to isolate and identify the specific bioactive compounds within Danshen, shifting the focus from the crude herb to its individual constituents like this compound. caldic.commdpi.com This evolution in research allows for a more precise understanding of the mechanisms underlying the observed therapeutic effects. Modern pharmacological studies aim to elucidate the specific activities of isolated compounds, such as this compound, using in vitro and in vivo models to validate traditional claims and explore new therapeutic potentials. researchgate.netamegroups.cnmdpi.com The instability of Danshensu in nature has further driven research towards its more stable derivative, this compound, facilitating its investigation as a potential therapeutic agent. frontiersin.org The approval of numerous Danshen-related drugs by regulatory bodies in China highlights the successful transition of this traditional medicine into modern clinical applications and underscores the importance of research into its active components. researchgate.netnih.gov
Detailed research findings on this compound have emerged from modern pharmacological investigations. Studies have indicated that this compound possesses various pharmacological effects, including anti-inflammatory, antioxidant, and protective properties against ischemia-reperfusion injury. mdpi.comfrontiersin.orgresearchgate.netamegroups.cnmdpi.com For instance, research has explored its potential in the context of cerebral ischemia-reperfusion injury, demonstrating its ability to improve cell viability and reduce apoptosis in in vitro models. cdilabs.com Furthermore, studies in animal models have investigated the effects of this compound on indicators such as paw edema and inflammatory cytokine levels in conditions like collagen-induced arthritis. mdpi.com The investigation into the molecular mechanisms of this compound involves exploring its interactions with various signaling pathways, such as the NLRP3 inflammasome and TSC2/mTOR pathways, as well as its potential targets like AKT1. researchgate.netnih.govcdilabs.com
Here is a table summarizing some research findings related to this compound:
| Research Area | Observed Effects | Relevant Pathways/Targets Investigated | Source |
| Cerebral Ischemia-Reperfusion Injury | Improved cell viability, reduced LDH leakage, decreased apoptosis in OGD/R models; reduced necrosis and apoptosis in rat models. | AKT1 (binding to PH domain), PI3K/AKT, mTOR, NLRP3 inflammasome, TSC2/mTOR | researchgate.netnih.govcdilabs.com |
| Collagen-Induced Arthritis (in mice) | Ameliorated paw edema, synovium hyperplasia, bone destruction; reduced serum levels of IL-1β and IL-6. | HIF-1α/STAT3/NLRP3 pathway | mdpi.com |
| Pressure Ulcers (in mice) | Promoted wound healing rate; reduced levels of IL-1β, IL-6, and TNF-α; increased antioxidant enzyme activities (SOD, CAT, GSH-Px); decreased MDA. | Nrf2/HO-1, NF-κB pathways | mdpi.com |
| Oral Cancer Cell Metastasis (in vitro) | Reduced cellular motility, migration, and invasion; reduced expression of MMP-2, vimentin, N-cadherin; enhanced expression of E-cadherin, ZO-1. | p38 phosphorylation, ERK1/2, JNK1/2 | researchgate.net |
| Macrophage Inflammation in Atherosclerosis | Potential in inhibiting inflammatory response and preventing early plaque formation. | miR-200a-3p/MEKK3/NF-κB signaling pathway, NLRP3 inflammasome | researchgate.net |
This table illustrates the breadth of modern pharmacological research into the effects and mechanisms of this compound, building upon the historical knowledge of Danshen's therapeutic properties.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5.Na/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14;/h1-3,8,10-12H,4H2,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMKVDBZTXUHFO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67920-52-9 | |
| Record name | 67920-52-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Pharmacological Actions and Therapeutic Potentials of Sodium Danshensu
Cardiovascular System
Preclinical studies have extensively investigated the cardioprotective mechanisms of Sodium Danshensu (B613839), highlighting its potential therapeutic value in conditions characterized by myocardial damage, such as acute myocardial infarction. frontiersin.org
Cardioprotective Mechanisms
Sodium Danshensu demonstrates cardioprotective effects through multiple mechanisms, including the modulation of cellular processes such as apoptosis, autophagy, oxidative stress, and inflammation, which are critically involved in the pathogenesis of myocardial I/R injury. frontiersin.org
Myocardial I/R injury occurs when blood flow is restored to ischemic myocardial tissue, paradoxically leading to further damage. frontiersin.org this compound has shown promise in mitigating this injury by influencing key cellular pathways. frontiersin.orgnih.gov
Apoptosis, or programmed cell death, is a significant contributor to myocardial injury during I/R. frontiersin.org this compound has been shown to reduce apoptosis in cardiomyocytes following I/R or simulated I/R conditions. frontiersin.orgnih.govjst.go.jp This anti-apoptotic effect is associated with the modulation of key proteins involved in the apoptotic pathway. frontiersin.orgnih.govnih.govjst.go.jp
Studies have demonstrated that this compound treatment leads to an increase in the ratio of anti-apoptotic protein Bcl-2 to pro-apoptotic protein Bax. frontiersin.orgnih.govnih.govspandidos-publications.com A higher Bcl-2/Bax ratio favors cell survival. frontiersin.orgnih.govspandidos-publications.com Furthermore, this compound has been observed to decrease the expression and activity of Caspase-3, a key executioner caspase in the apoptotic cascade. nih.govfrontiersin.orgnih.govnih.govspandidos-publications.complos.org
Table 1: Effects of this compound on Apoptosis-Related Proteins in Myocardial I/R Injury
| Protein | Effect of this compound Treatment | Reference |
| Bcl-2 | Increased expression | frontiersin.orgnih.govnih.govspandidos-publications.complos.org |
| Bax | Decreased expression | frontiersin.orgnih.govnih.govspandidos-publications.complos.org |
| Caspase-3 | Decreased expression/activity | nih.govfrontiersin.orgnih.govnih.govspandidos-publications.complos.org |
Meta-analysis of preclinical studies indicates that Danshensu significantly reduces the apoptosis rate in vitro compared with controls (P < 0.01). frontiersin.org
Autophagy is a cellular process involved in the degradation and recycling of damaged organelles and proteins. While basal autophagy is essential for cellular homeostasis, excessive autophagy can contribute to cell death during I/R injury. frontiersin.orgplos.orgspandidos-publications.com this compound has been reported to inhibit excessive autophagy in the context of cardiac I/R injury. frontiersin.orgnih.gov
Research indicates that this compound treatment affects the expression of key proteins involved in the autophagic pathway. Studies have shown a decrease in the expression of Beclin-1 and the ratio of LC3-II/LC3-I, while the expression of p62 is increased following this compound administration in I/R models. nih.govresearchgate.net These changes are indicative of inhibited or attenuated autophagy flux. nih.govresearchgate.net
The mammalian target of rapamycin (B549165) (mTOR) signaling pathway plays a crucial role in regulating autophagy. nih.govnih.gov Activation of mTOR generally inhibits autophagy. nih.govnih.gov Studies suggest that this compound alleviates cardiac I/R injury, at least in part, by activating mTOR signaling. nih.govresearchgate.net This activation is associated with attenuated autophagy and apoptosis. nih.gov
Table 2: Effects of this compound on Autophagy-Related Proteins and mTOR Signaling in Myocardial I/R Injury
| Protein/Pathway | Effect of this compound Treatment | Reference |
| p62 | Increased expression | nih.govresearchgate.net |
| LC3-II/LC3-I | Decreased ratio | nih.govresearchgate.net |
| Beclin-1 | Decreased expression | nih.govresearchgate.net |
| mTOR signaling | Activation | nih.govresearchgate.net |
Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defense, is a major contributor to I/R injury. mdpi.comnih.govdovepress.comnih.gov this compound exhibits antioxidant properties and modulates oxidative stress during I/R. frontiersin.orgjst.go.jpmdpi.comnih.gov
A key mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. frontiersin.orgplos.orgmdpi.comnih.govjst.go.jpmdpi.comresearchgate.net Nrf2 is a transcription factor that regulates the expression of numerous antioxidant enzymes. mdpi.comnih.govdovepress.commdpi.com this compound promotes Nrf2 accumulation in the nucleus, leading to the upregulation of downstream antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). frontiersin.orgjst.go.jpplos.orgmdpi.comnih.govdovepress.commdpi.comoncotarget.com Increased activity of these enzymes helps to scavenge ROS and reduce oxidative damage. frontiersin.orgjst.go.jpplos.orgmdpi.comnih.govdovepress.commdpi.comoncotarget.com
Studies have shown that this compound treatment increases SOD and GPx activity in I/R models. plos.orgmdpi.comnih.govoncotarget.com This is often accompanied by a reduction in levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage. jst.go.jpnih.govdovepress.comoncotarget.com
Table 3: Effects of this compound on Oxidative Stress Markers and Antioxidant Enzymes in I/R Injury
| Marker/Enzyme | Effect of this compound Treatment | Reference |
| Nrf2 | Activation/Increased expression | frontiersin.orgplos.orgmdpi.comnih.govjst.go.jpmdpi.comresearchgate.net |
| SOD | Increased activity | frontiersin.orgjst.go.jpplos.orgmdpi.comnih.govdovepress.commdpi.comoncotarget.com |
| GPx | Increased activity | plos.orgmdpi.comdovepress.commdpi.comoncotarget.com |
| MDA | Decreased levels | jst.go.jpnih.govdovepress.comoncotarget.com |
Meta-analysis of animal studies showed that Danshensu significantly increased SOD levels compared with controls (n=19 per group, P < 0.01). frontiersin.org
Inflammation plays a critical role in the progression of myocardial I/R injury. nih.govfrontiersin.orgspandidos-publications.commdpi.comnih.govoncotarget.com The release of pro-inflammatory cytokines contributes to tissue damage and dysfunction. nih.govspandidos-publications.commdpi.comoncotarget.com this compound has demonstrated anti-inflammatory properties in the context of I/R. nih.govamegroups.cnfrontiersin.orgfrontiersin.orgspandidos-publications.comresearchgate.netmdpi.comnih.govoncotarget.comajol.info
This compound treatment has been shown to reduce the levels of key pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), in I/R models. nih.govfrontiersin.orgspandidos-publications.comresearchgate.netmdpi.comoncotarget.comajol.info This reduction in inflammatory mediators helps to attenuate the inflammatory response and protect the myocardium from further injury. nih.govfrontiersin.orgspandidos-publications.commdpi.comoncotarget.com
Studies have reported dose-dependent decreases in the secretion and mRNA expression of TNF-α, IL-1β, and IL-6 following this compound treatment in cells subjected to simulated I/R. nih.govmdpi.com
Table 4: Effects of this compound on Pro-inflammatory Cytokines in I/R Injury
| Cytokine | Effect of this compound Treatment | Reference |
| IL-1β | Decreased levels | nih.govfrontiersin.orgspandidos-publications.comresearchgate.netmdpi.comoncotarget.comajol.info |
| IL-6 | Decreased levels | nih.govfrontiersin.orgspandidos-publications.comresearchgate.netmdpi.comoncotarget.comajol.info |
| TNF-α | Decreased levels | nih.govfrontiersin.orgspandidos-publications.comresearchgate.netmdpi.comoncotarget.comajol.info |
After 7 and 14 days of intervention in a pressure ulcer model (relevant to I/R context due to shared inflammatory and oxidative stress components), serum levels of IL-1β, IL-6, and TNF-α in this compound treated groups were significantly lower than in the control group (p < 0.05). mdpi.com
Oxidative Stress Modulation (e.g., Nrf2 pathway activation, SOD, GPx activity)
Anti-Arrhythmia Activities
Research suggests that this compound possesses anti-arrhythmic properties. Studies in rat models of myocardial hypertrophy induced by isoproterenol (B85558) have shown that Danshensu can suppress the incidence of ventricular tachycardia (VT) and ventricular fibrillation (VF), as well as reduce arrhythmic scores. capes.gov.br Danshensu significantly recovered electrocardiographic and functional changes towards normal levels in these models. nih.gov
Vasodilation and Coronary Artery Relaxation
This compound has demonstrated effects on vascular function, including vasodilation and relaxation of coronary arteries. In isolated rat aorta, this compound produced dose-dependent vasodilator responses at higher concentrations after transient vasoconstriction at lower concentrations. nih.gov Studies on isolated rat coronary artery rings have shown that Danshensu can relax vessels precontracted with serotonin (B10506) (5-HT). nih.gov The vasorelaxant actions appear to be primarily mediated by the inhibition of Ca2+ influx into vascular smooth muscle cells. nih.gov While endothelium-dependent mechanisms were not found to be significantly involved, the opening of K+ channels may contribute to a minor extent. nih.gov
Modulation of Calcium Channels
Modulation of calcium channels is implicated in the pharmacological effects of this compound, particularly its vascular actions. Studies indicate that this compound can inhibit extracellular calcium influx and intracellular calcium release. nih.gov It has been described as behaving like a non-selective calcium antagonist in inhibiting CaCl2-induced vasoconstriction in calcium-free medium. nih.gov In isolated rat coronary arteries, Danshensu's vasorelaxant effect was mainly attributed to the inhibition of Ca2+ influx. nih.gov Furthermore, Danshensu has been found to inhibit L-type calcium current, which may contribute to its cardioprotective effects against myocardial ischemia. nih.govfrontiersin.org
Anti-Platelet Aggregation and Anti-Coagulation
This compound and its parent compound Danshensu are known for their anti-platelet aggregation and anti-coagulation effects. imrpress.comsemanticscholar.orgnih.gov Danshensu has been shown to significantly reduce thrombus weight in experimental thrombosis models in rats. plos.orgnih.gov It dose-dependently inhibits platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) and arachidonic acid (AA) in both normal and blood stasis-induced rats. plos.orgnih.govsemanticscholar.org This antiplatelet effect is suggested to be linked to the selective inhibition of cyclooxygenases-2 (COX-2) and the normalization of the thromboxane (B8750289) A2 (TXA2)/prostacyclin (PGI2) balance. plos.orgnih.govsemanticscholar.org
Anti-Myocardial Hypertrophy
Danshensu has demonstrated protective effects against myocardial hypertrophy. Studies have shown that Danshensu treatment can significantly decrease heart weight/body weight and left ventricular weight/body weight ratios in rat models of isoproterenol-induced cardiomyopathy. capes.gov.br It also reversed the down-regulation of connexin 43 (Cx43) protein levels in the left ventricle and exhibited anti-oxidative activities. capes.gov.br These findings suggest that Danshensu can prevent cardiac ischemia-reperfusion injury and improve cardiac function in hypertrophic models, partly due to its antioxidant effects and protection of Cx43 expression. capes.gov.br
Atherosclerosis
This compound shows potential in inhibiting the inflammatory response in macrophages and preventing early plaque formation in atherosclerosis. researchgate.netcolab.ws Macrophages are key components of atherosclerotic plaques, and inhibiting their inflammation can slow plaque development. researchgate.netresearchgate.net this compound has been shown to inhibit macrophage inflammation in atherosclerosis, potentially via the miR-200a-3p/MEKK3/NF-κB signaling pathway. researchgate.netresearchgate.net Studies in atherosclerotic mice models have indicated that this compound can decrease the formation and area of aortic plaque and stabilize vulnerable plaques. colab.ws This stabilization effect may involve targeting IKKβ-mediated inflammation in macrophages. colab.ws
Nervous System
This compound has shown neuroprotective effects and can cross the blood-brain barrier. amegroups.org It has demonstrated a strong capacity to increase antioxidant enzyme activity and decrease markers of oxidative stress. amegroups.org this compound may protect against oxygen glucose deprivation/reoxygenation-induced astrocyte injury by modulating pathways such as the NLRP3 inflammasome and TSC2/mTOR. amegroups.org It actively enhances neurogenesis and collagen production following ischemic injury and shows potential therapeutic effects on ischemic stroke. amegroups.org Research suggests that Danshensu can protect against neurotoxicity induced by excessive neuronal excitation, such as that caused by monosodium glutamate (B1630785) (MSG), mitigating cellular edema and hippocampal damage. nih.gov Behavioral studies have also indicated that Danshensu can protect against MSG-induced impairment of learning and memory and reduce central nervous system overexcitation. nih.gov Furthermore, Danshensu may promote the regeneration of brain cells after an ischemic event by upregulating factors like vascular endothelial growth factor (VEGF) and brain-derived neurotrophic factor (BDNF). psychiatryinvestigation.orgresearchgate.net It has also been explored for potential antidepressant-like effects, possibly involving the activation of the Akt/ERK-mTOR pathway and promoting BDNF release in the hippocampus. psychiatryinvestigation.orgpsychiatryinvestigation.org
Here is a table summarizing some of the research findings:
| Pharmacological Action | Model System | Key Findings | Source |
| Anti-Arrhythmia | Isoproterenol-induced myocardial hypertrophy in rats | Suppressed incidence of VT and VF; reduced arrhythmic scores; recovered ECG and functional changes. | capes.gov.brnih.gov |
| Vasodilation | Isolated rat aorta | Dose-dependent vasodilation at high concentrations. | nih.gov |
| Coronary Artery Relaxation | Isolated rat coronary artery rings | Relaxation mediated primarily by inhibition of Ca2+ influx. | nih.gov |
| Modulation of Calcium Channels | Isolated rat aorta, isolated cardiomyocytes | Inhibited extracellular Ca2+ influx and intracellular Ca2+ release; behaved as a non-selective calcium antagonist; inhibited L-type calcium current. | nih.govnih.govfrontiersin.org |
| Anti-Platelet Aggregation | Rats (ADP and AA-induced) | Dose-dependent inhibition of platelet aggregation; comparable effect to aspirin (B1665792) in blood stasis rats. | plos.orgnih.govsemanticscholar.org |
| Anti-Myocardial Hypertrophy | Isoproterenol-induced cardiomyopathy in rats | Decreased heart/body weight ratios; reversed Cx43 down-regulation; exhibited anti-oxidative activities. | capes.gov.br |
| Anti-Atherosclerosis | Atherosclerotic mice, macrophages | Inhibited macrophage inflammation; prevented early plaque formation; stabilized vulnerable plaques; potentially via miR-200a-3p/MEKK3/NF-κB. | researchgate.netcolab.wsresearchgate.net |
| Neuroprotection (Ischemic Stroke) | Oxygen glucose deprivation/reoxygenation (OGD/R) exposed astrocytes, rats with cerebral ischemia–reperfusion injury | Protected against astrocyte injury; enhanced neurogenesis and collagen production; potential therapeutic effect on ischemic stroke; targeted AKT1. | amegroups.orgfrontiersin.org |
| Neuroprotection (MSG-induced) | Adult mice and offspring | Protected against cellular edema and hippocampal damage; mitigated learning and memory impairment; reduced CNS overexcitation. | nih.gov |
| Promotion of Neurogenesis/Angiogenesis | Post-ischemic brain | Upregulated VEGF and BDNF expression. | psychiatryinvestigation.orgresearchgate.net |
| Potential Antidepressant Effects | Mice (Forced Swim Test) | Reduced immobility duration; activated Akt/ERK-mTOR pathway; promoted BDNF release in hippocampus. | psychiatryinvestigation.orgpsychiatryinvestigation.org |
Neuroprotective Effects
This compound (SDSS), a water-soluble compound derived from Salvia miltiorrhiza, has demonstrated neuroprotective effects, particularly in the context of cerebral ischemia-reperfusion injury (CIRI) nih.govcaymanchem.comfrontiersin.orgresearchgate.net. Studies have investigated its mechanisms of action in mitigating neuronal damage and improving outcomes following ischemic events.
Cerebral Ischemia-Reperfusion Injury (CIRI)
CIRI is a significant contributor to disability and mortality associated with ischemic stroke researchgate.netnih.gov. SDSS has shown promise in attenuating the damage caused by CIRI through various mechanisms, including the modulation of apoptosis, inflammation, oxidative stress, and key signaling pathways nih.govcaymanchem.comnih.gov. Research using in vivo rat models and in vitro cell models of CIRI has provided evidence for the protective effects of SDSS, including improved neurological deficits, reduced infarct volume, and decreased neuronal death nih.govnih.gov.
Anti-Apoptotic Mechanisms (e.g., Bcl-2/Bax regulation, Caspase-3 activity)
Apoptosis, or programmed cell death, plays a critical role in the neuronal damage that occurs during CIRI frontiersin.orgnih.gov. This compound has been shown to exert anti-apoptotic effects by regulating key proteins involved in the apoptotic pathway. Studies have observed that SDSS treatment can decrease the number of apoptotic cells and reduce caspase-3/7 activity following CIRI nih.gov. Furthermore, SDSS has been shown to regulate the expression of Bcl-2 and Bax proteins, increasing the ratio of Bcl-2 to Bax. A high Bax/Bcl-2 ratio is generally associated with increased vulnerability to apoptosis, while a higher Bcl-2/Bax ratio indicates a more anti-apoptotic environment nih.govnih.govresearchgate.net. Caspase-3 is a crucial mediator of apoptosis, and its activation leads to the execution phase of programmed cell death nih.govmdpi.com. SDSS's ability to decrease caspase-3 activity contributes to its neuroprotective effect by inhibiting this downstream apoptotic process nih.govnih.gov.
Here is a table summarizing the effects of this compound on key apoptotic markers in CIRI:
| Marker | Effect of this compound Treatment in CIRI |
| Apoptotic cells | Decreased number nih.gov |
| Caspase-3/7 activity | Reduced nih.gov |
| Bcl-2 protein | Increased expression nih.gov |
| Bax protein | Regulated expression nih.gov |
| Bcl-2/Bax ratio | Increased nih.gov |
Anti-Inflammatory Pathways (e.g., NLRP3 inflammasome, IL-1β, IL-6, TNF-α)
Neuroinflammation is a significant component of CIRI pathophysiology, contributing to secondary brain injury nih.gov. This compound has demonstrated anti-inflammatory properties in the context of CIRI by modulating various inflammatory pathways. Research indicates that SDSS can inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin (IL)-1β, and IL-6, which are typically upregulated during stroke and promote tissue injury nih.govresearchgate.net. The NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome plays a crucial role in promoting ischemic stroke-induced cell injury by activating caspase-1 and subsequently releasing mature IL-1β and IL-18 nih.govmdpi.com. Studies have shown that this compound can dose-dependently decrease the protein and mRNA levels of NLRP3, suggesting its ability to modulate this key inflammatory complex nih.govnih.gov. By suppressing the activation of the NLRP3 inflammasome and reducing the levels of pro-inflammatory cytokines, SDSS helps to mitigate the inflammatory response following CIRI nih.govresearchgate.net.
Here is a table summarizing the effects of this compound on key inflammatory markers and pathways in CIRI:
| Marker/Pathway | Effect of this compound Treatment in CIRI |
| TNF-α | Inhibited production nih.govresearchgate.net |
| IL-1β | Inhibited production nih.govresearchgate.net |
| IL-6 | Inhibited production nih.govresearchgate.net |
| NLRP3 inflammasome | Modulated (decreased protein/mRNA levels) nih.govnih.gov |
Activation of PI3K/Akt Signaling Pathway
The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial pathway involved in cell survival, growth, and proliferation, and its activation is considered neuroprotective in the context of CIRI nih.govfrontiersin.orgnih.gov. This compound has been shown to exert its neuroprotective effects, in part, by activating the PI3K/Akt pathway nih.govfrontiersin.orgresearchgate.netnih.gov. Studies have demonstrated that SDSS treatment increases the phosphorylation levels of Akt, indicating pathway activation nih.govresearchgate.netnih.gov. This activation of the PI3K/Akt pathway by SDSS can lead to the inhibition of apoptosis by affecting downstream targets, such as the caspase cascades and BAD protein nih.govnih.gov. Research suggests that AKT1 is a potential target for SDSS in treating CIRI, and SDSS may exert its effects by binding to the PH domain of AKT1 protein, leading to its activation nih.govresearchgate.net.
Here is a table illustrating the effect of this compound on the PI3K/Akt pathway:
| Pathway Component | Effect of this compound Treatment in CIRI |
| Akt phosphorylation | Increased nih.govresearchgate.netnih.gov |
| PI3K/Akt pathway | Activated nih.govfrontiersin.orgresearchgate.netnih.gov |
| AKT1 protein | Potential target (binding and activation) nih.govresearchgate.net |
Modulation of TSC2/mTOR Pathway
The tuberous sclerosis complex 2 (TSC2)/mammalian target of rapamycin (mTOR) pathway is involved in regulating cell growth, proliferation, and autophagy nih.govmdpi.com. Dysregulation of this pathway can contribute to neuronal injury. This compound has been shown to modulate the TSC2/mTOR pathway in the context of CIRI, particularly in astrocytes nih.govnih.gov. Studies indicate that SDSS can dose-dependently increase TSC2 protein expression and significantly reduce the levels of phosphorylated mTOR (p-mTOR) and the p-mTOR/mTOR ratio in astrocytes exposed to oxygen-glucose deprivation/reoxygenation (OGD/R), a model mimicking CIRI nih.govnih.gov. While TSC2 protein levels may not change significantly after OGD/R insult alone, SDSS treatment leads to a notable increase in TSC2 expression nih.gov. The modulation of the TSC2/mTOR pathway by SDSS is suggested to contribute to its neuroprotective effects, potentially through the induction of autophagy nih.gov. TSC2 is a negative regulator of the mTOR pathway, and increased TSC2 expression can lead to decreased mTOR activity mdpi.comnih.gov.
Here is a table summarizing the effects of this compound on the TSC2/mTOR pathway in astrocytes under OGD/R conditions:
| Pathway Component | Effect of this compound Treatment |
| TSC2 protein | Dose-dependently increased expression nih.govnih.gov |
| p-mTOR protein | Significantly reduced levels nih.govnih.gov |
| p-mTOR/mTOR ratio | Significantly reduced nih.govnih.gov |
Enhancement of Neurogenesis
This compound has been shown to enhance neurogenesis, the process by which new neurons are formed. Studies suggest that danshensu can contribute to restoring cerebral blood flow following focal cerebral ischemia, partly by increasing neurogenesis, promoting the formation of new arteries, and increasing the diameter of collateral arteries. frontiersin.org this compound actively enhances neurogenesis and collagen production in post-ischemic injury and demonstrates a potential therapeutic effect on ischemic stroke. amegroups.org In a mouse focal ischemic stroke model, this compound treatment promoted endogenous neurogenesis and collaterogenesis, evidenced by an increase in newborn neurons, endothelial cell/vessel proliferation, and the generation of collateral arteries. nih.gov This effect may be achieved by reducing cell death, increasing the proliferation of neural progenitor cells (NPCs), enhancing the migration of DCX-positive cells, and promoting trophic support in peri-infarct regions. nih.gov this compound has been shown to increase the expression of vascular endothelial growth factor (VEGF) and brain-derived neurotrophic factor (BDNF), which are known to promote post-stroke neurogenesis and angiogenesis in the brain. psychiatryinvestigation.orgresearchgate.net
Cognitive Dysfunction (e.g., Diabetes-Associated Cognitive Impairment)
Danshensu has demonstrated potential in ameliorating cognitive impairment, including that associated with diabetes. ijper.org Evidence suggests that danshensu can attenuate the cognitive decline observed in streptozotocin-induced diabetic mice by alleviating neuroinflammation. psychiatryinvestigation.orgnih.gov While chronic treatment with danshensu did not regulate blood glucose levels in diabetic mice in one study, the partial restoration of cognitive functions observed suggests an effect not directly linked to hyperglycemia regulation. nih.gov Danshensu may influence the transmission of cholinergic neurons and potentially alleviate cognitive impairments brought on by oxidative damage. ijper.org
Amyloid-Beta (Aβ) Regulation
Research indicates that danshensu can attenuate cognitive impairments induced by amyloid-beta (Aβ) protein in mice models of Alzheimer's disease. nih.gov In the context of diabetes-associated cognitive impairment, improper glucose metabolism can lead to the build-up of beta-amyloid peptides, contributing to neuronal oxidative damage. ijper.org Changes in Aβ levels in type 2 diabetes mellitus (T2DM) patients can influence their cognitive function. amegroups.org Aβ and insulin (B600854) compete for insulin-degrading enzyme (IDE), and increased insulin levels can lead to decreased Aβ degradation and a relative increase in Aβ1-42. amegroups.org Danshensu's potential in this area may involve influencing the pathways related to Aβ accumulation or its downstream effects.
Acetylcholinesterase (AChE) Activity Modulation
Danshensu has been shown to modulate acetylcholinesterase (AChE) activity, an enzyme that breaks down the neurotransmitter acetylcholine, which is crucial for cognitive function. themedicon.com Increased levels of AChE lead to the rapid hydrolysis of acetylcholine, potentially contributing to cognitive dysfunction. researchgate.net In a study using streptozotocin-induced diabetic rats, treatment with danshensu at doses of 2 mg/kg and 5 mg/kg body weight per day showed dose-dependent inhibition of AChE activity after 14 days. researchgate.net After 28 days of treatment, both doses demonstrated equally significant results in inhibiting AChE activity. researchgate.net This modulation of AChE activity suggests a mechanism by which danshensu may improve cognitive function.
Table 1: Effect of Danshensu on AChE Activity in Diabetic Rats
| Treatment Group (Dose) | Duration of Treatment | Effect on AChE Activity |
| Danshensu (2 mg/kg, 5 mg/kg) | 14 days | Dose-dependent inhibition researchgate.net |
| Danshensu (2 mg/kg, 5 mg/kg) | 28 days | Equally significant inhibition researchgate.net |
Potential in Parkinson's Disease Models
Studies have investigated the potential of danshensu in models of Parkinson's disease (PD). Danshensu has been shown to mitigate motor dysfunction in animal models of Parkinson's disease. psychiatryinvestigation.org It demonstrated protective effects on neurons against rotenone (B1679576) toxicity, potentially through antioxidative mechanisms involving the activation of the PI3K/Akt/Nrf2 pathway. psychiatryinvestigation.orgresearchgate.netnih.gov In vitro studies using SH-SY5Y human neuroblastoma cells pretreated with danshensu and challenged with rotenone showed that danshensu repressed reactive oxygen species (ROS) generation and attenuated rotenone-induced injury. researchgate.netnih.gov In vivo studies in rotenone-induced PD mice models indicated that danshensu improved motor dysfunction, reduced malondialdehyde (MDA) content, and increased glutathione (GSH) levels in the striatum. researchgate.netnih.gov Furthermore, danshensu increased the number of tyrosine hydroxylase (TH)-positive neurons and the expression of TH and dopamine (B1211576) contents. researchgate.netnih.gov The expressions of phosphorylated PI3K, phosphorylated Akt, Nrf2, heme oxygenase (HO-1), glutathione cysteine ligase regulatory subunit (GCLC), and glutathione cysteine ligase modulatory subunit (GCLM) were significantly increased, while Keap1 expression was decreased in danshensu treatment groups. researchgate.netnih.gov These findings suggest that the neuroprotective effects of danshensu in rotenone-induced PD models are at least partly attributed to its anti-oxidative properties mediated by the activation of the PI3K/Akt/Nrf2 pathway and the subsequent increase in Nrf2-induced expression of HO-1, GCLC, and GCLM. researchgate.netnih.gov
Table 2: Effects of Danshensu in Rotenone-Induced Parkinson's Disease Models
| Parameter Measured | In vitro (SH-SY5Y cells + Rotenone) | In vivo (Rotenone-induced PD mice) |
| ROS Generation | Repressed researchgate.netnih.gov | Not directly measured, but anti-oxidative effects observed researchgate.netnih.gov |
| Neuronal Injury | Attenuated researchgate.netnih.gov | Protective effects observed psychiatryinvestigation.orgresearchgate.netnih.gov |
| Motor Dysfunction | Not applicable | Improved psychiatryinvestigation.orgresearchgate.netnih.gov |
| MDA Content (Striatum) | Not applicable | Reduced researchgate.netnih.gov |
| GSH Level (Striatum) | Not applicable | Increased researchgate.netnih.gov |
| TH-positive Neurons | Not applicable | Increased number researchgate.netnih.gov |
| TH Expression | Not applicable | Increased researchgate.netnih.gov |
| Dopamine Content | Not applicable | Increased researchgate.netnih.gov |
| p-PI3K Expression | Not specified | Significantly increased researchgate.netnih.gov |
| p-Akt Expression | Not specified | Significantly increased researchgate.netnih.gov |
| Nrf2 Expression | Not specified | Significantly increased researchgate.netnih.gov |
| HO-1 Expression | Not specified | Significantly increased researchgate.netnih.gov |
| GCLC Expression | Not specified | Significantly increased researchgate.netnih.gov |
| GCLM Expression | Not specified | Significantly increased researchgate.netnih.gov |
| Keap1 Expression | Not specified | Decreased researchgate.netnih.gov |
Anti-Cancer Activities
This compound has demonstrated anti-cancer activities, particularly in the context of oral squamous cell carcinoma. frontiersin.orgnih.govnih.govsigmaaldrich.comresearchgate.net
Oral Squamous Cell Carcinoma (OSCC)
This compound has shown potential as a natural anti-cancer agent for managing highly metastatic oral squamous cell carcinoma (OSCC). nih.govnih.govsigmaaldrich.com Studies on human OSCC cell lines, such as FaDu and Ca9-22, have shown that treatment with various concentrations of this compound (25, 50, and 100 μM) resulted in a significant reduction in cellular motility, migration, and invasion compared to untreated cells. frontiersin.orgnih.govnih.govsigmaaldrich.comresearchgate.net This effect was associated with alterations in the expression of markers related to epithelial-mesenchymal transition (EMT). nih.gov Specifically, this compound treatment significantly increased the protein levels of epithelial markers like E-cadherin and ZO-1, while decreasing the levels of mesenchymal markers such as N-cadherin and vimentin. nih.gov Furthermore, this compound treatment decreased the expression of matrix metalloproteinase-2 (MMP-2) without altering MMP-9 expression in these cancer cells. nih.gov
Investigation into the molecular mechanisms revealed that this compound treatment caused a significant reduction in p38 phosphorylation in both FaDu and Ca9-22 cells in a dose and time-dependent manner. frontiersin.org Alterations in ERK1/2 phosphorylation were observed only in FaDu cells, while p-JNK1/2 did not show any change. nih.gov A combination of p38 and JNK1/2 inhibitors with this compound also reduced migration in these cell lines. nih.govnih.gov These findings collectively suggest that this compound exerts its anti-metastatic effect by suppressing p38 phosphorylation in human oral cancer cells. nih.govnih.gov
Table 3: Effects of this compound on OSCC Cell Lines (FaDu and Ca9-22)
| Parameter Measured | Effect of this compound Treatment (25-100 μM) |
| Cellular Motility | Significantly reduced frontiersin.orgnih.govnih.govsigmaaldrich.comresearchgate.net |
| Migration | Significantly reduced frontiersin.orgnih.govnih.govsigmaaldrich.com |
| Invasion | Significantly reduced frontiersin.orgnih.govnih.govsigmaaldrich.com |
| E-cadherin | Increased protein levels nih.gov |
| ZO-1 | Increased protein levels nih.gov |
| N-cadherin | Decreased protein levels nih.gov |
| Vimentin | Decreased protein levels nih.gov |
| MMP-2 | Decreased expression nih.gov |
| MMP-9 | No alteration in expression nih.gov |
| p38 Phosphorylation | Significant reduction (dose and time-dependent) frontiersin.orgnih.govnih.gov |
| ERK1/2 Phosphorylation | Decreased in FaDu cells only frontiersin.orgnih.govnih.gov |
| JNK1/2 Phosphorylation | No alteration frontiersin.orgnih.govnih.gov |
Modulation of Epithelial-Mesenchymal Transition (EMT) Markers (e.g., MMP-2, Vimentin, N-cadherin, E-cadherin, ZO-1)
Lung Cancer
This compound has demonstrated inhibitory effects on lung cancer cells. It suppressed the viability, migration, and invasion of A549 and NCI-H1299 lung cancer cells in a dose-dependent manner. nih.gov This was associated with decreased expression of Proliferating Cell Nuclear Antigen (PCNA), MMP9, and Bcl-2, and increased expression of Bax. nih.gov Furthermore, this compound inhibited the PI3K/Akt pathway in these cells. nih.govimrpress.com In vivo studies using Lewis Lung Carcinoma (LLC) xenografts in mice showed that Danshensu significantly enhanced the effects of tumor growth inhibition when combined with radiotherapy. nih.gov This radiosensitizing effect may be linked to the alleviation of tumor cell hypoxia following treatment with Danshensu and radiotherapy, potentially due to improved tumor microcirculation and remodeling of tumor vasculature. nih.gov
Melanoma (in vitro)
In vitro studies have explored the effects of Danshensu on melanoma cells. Danshensu has been reported to downregulate the expression of matrix metalloproteinases (MMP)-2, MMP-9, and vascular endothelial growth factor (VEGF) in melanoma cells, which can reduce their invasive behavior and angiogenic potential. researchgate.netimrpress.com While Danshensu may not directly reduce the proliferation of B16F10 melanoma cells at certain concentrations, its influence on inhibiting cellular invasiveness through the modulation of factors like VEGF, MMP-2, and MMP-9 has been noted. imrpress.com Additionally, Danshensu has shown the ability to attenuate α-MSH-stimulated melanin (B1238610) production in B16 melanoma cells by inhibiting tyrosinase activity. mdpi.com
General Cancer Cell Growth Suppression (e.g., Breast, Lung)
Danshensu has been recognized for its ability to suppress the growth of various cancer cell types, including breast and lung cancers. researchgate.netimrpress.com This effect is sometimes attributed to its influence on signaling pathways such as AKT and p38. researchgate.netimrpress.com While Danshensu at high concentrations (100 μM) showed a significant inhibitory effect on A549 lung cancer cell proliferation after 48 hours of treatment, its direct inhibitory effect on tumor cell growth might require higher concentrations. imrpress.com Danshen extract, which contains Danshensu, has been shown to inhibit breast cancer cell proliferation by decreasing AKT phosphorylation and increasing p27 expression. researchgate.net A conjugate of Danshensu and Tetramethylpyrazine, DT-010, significantly inhibited the growth of human breast cancer MCF-7 cells. frontiersin.org
Angiogenesis Inhibition
This compound and Danshensu have demonstrated anti-angiogenic potential, which is crucial for limiting tumor growth and metastasis. researchgate.netimrpress.comimrpress.comimrpress.com Angiogenesis is the formation of new blood vessels, a process essential for supplying nutrients and oxygen to tumors. Danshensu has been found to exert anti-angiogenic effects by inhibiting platelet adhesion and promoting tumor microcirculation. imrpress.comimrpress.com It can also reduce pro-inflammatory cytokines like VEGF, which are stimulated by tumor cells and can promote angiogenesis. imrpress.comimrpress.com Studies have shown that Danshensu can downregulate the expression of VEGF in tumor cell lines in vitro and decrease microvessel density (MVD) levels in in vivo models, indicating inhibition of tumor vessels. researchgate.netnih.govimrpress.com The inhibition of VEGF expression is considered a key mechanism by which Danshensu acts as an angiogenic inhibitor. nih.gov
Anti-Inflammatory and Immunomodulatory Effects
This compound exhibits significant anti-inflammatory and immunomodulatory properties, which are crucial in mitigating various pathological conditions. nih.gov
Suppression of Macrophage Activation (e.g., via HIF-1α/STAT3/NLRP3 Pathway)
Studies have demonstrated that this compound can suppress macrophage activation. This effect is notably mediated through the downregulation of the HIF-1α/STAT3/NLRP3 pathway. nih.govx-mol.netresearchgate.net This mechanism has been observed in contexts such as collagen-induced arthritis, where this compound ameliorated the condition by inhibiting IL-1β secretion through this pathway in macrophages. nih.govx-mol.net The HIF-1α/STAT3/NLRP3 pathway plays a crucial role in promoting inflammation, and its suppression by this compound contributes to its anti-inflammatory actions. nih.govx-mol.netresearchgate.net
Impact on Inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α)
This compound has been shown to significantly impact the levels of key inflammatory cytokines. It effectively reduces the secretion and expression of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govmdpi.comresearchgate.netamegroups.cn This reduction in inflammatory mediators has been observed in various experimental models, including those of ischemic stroke, pressure ulcers, and collagen-induced arthritis. nih.govnih.govx-mol.netmdpi.comamegroups.cnimrpress.comcdilabs.comjst.go.jpcaymanchem.com For instance, in astrocytes exposed to oxygen-glucose deprivation/reoxygenation, this compound dose-dependently decreased the secretion and mRNA expression levels of TNF-α, IL-1β, and IL-6. nih.govamegroups.cn Similarly, in mice with pressure ulcers, treatment with this compound cream significantly lowered serum levels of IL-1β, IL-6, and TNF-α. mdpi.comnih.gov
Anti-Fibrotic Effects
While research specifically on the anti-fibrotic effects of this compound is less extensive in the provided sources compared to its anti-inflammatory actions, related findings exist. Salvianolic acids, which include Danshensu, are reported to possess anti-fibrotic activity. mdpi.com Furthermore, studies in iron overload mice have shown that Danshensu treatment reduced the expression of transforming growth factor-beta (TGF-β), a cytokine centrally involved in the process of fibrosis. jst.go.jp This suggests a potential for this compound to exert anti-fibrotic effects, possibly through mechanisms involving the modulation of pro-fibrotic mediators like TGF-β.
Wound Healing (e.g., Pressure Ulcers)
This compound has demonstrated efficacy in promoting wound healing, particularly in the context of pressure ulcers. Studies using a mouse model of stage 2 pressure injury induced by ischemia/reperfusion injury have shown that this compound cream can significantly improve the wound healing rate. mdpi.comnih.govmdpi.comnih.gov Histopathological analysis has further indicated that this compound enhances the histomorphology of pressure ulcers in mice. mdpi.comnih.gov
Role of Nrf2/HO-1 and NF-κB Pathways
The pro-healing effects of this compound in pressure ulcers are associated with its influence on key signaling pathways, specifically the Nrf2/HO-1 and NF-κB pathways. mdpi.commdpi.comnih.gov this compound cream has been found to promote wound healing by activating the Nrf2/HO-1 pathway and inhibiting the NF-κB pathway. mdpi.comnih.govnih.govresearchgate.netresearchgate.netmdpi.com Activation of the Nrf2/HO-1 pathway is known for its role in antioxidant defense and protection against oxidative stress, which is often involved in impaired wound healing. researchgate.netmdpi.com Conversely, the NF-κB pathway is a central regulator of inflammation, and its inhibition can reduce excessive inflammatory responses that hinder wound repair. mdpi.commdpi.comnih.gov Research indicates that this compound treatment leads to a significant increase in the expression of Nrf2 and HO-1, while decreasing the expression of components in the NF-κB pathway, such as NF-κB p65 and p50. nih.govnih.govresearchgate.net
Interactive Table 1: Effect of this compound Cream on Inflammatory Cytokines in Pressure Ulcer Mice
| Cytokine | Control Group (Day 14) | SDSS Group (Day 14) | Significance (vs. Control) |
| IL-1β (serum) | Increased levels | Significantly lower levels | p < 0.05 or p < 0.01 mdpi.comnih.govnih.gov |
| IL-6 (serum) | Increased levels | Significantly lower levels | p < 0.05 or p < 0.01 mdpi.comnih.govnih.gov |
| TNF-α (serum) | Increased levels | Significantly lower levels | p < 0.05 or p < 0.01 mdpi.comnih.govnih.gov |
Note: Data is indicative of significant changes reported in the sources. Specific numerical values varied between studies and are not consistently provided in a format suitable for direct comparison in this summary.
Modulation of Muscle Fiber Type Formation and Metabolism
Recent studies have explored the effects of this compound on skeletal muscle, revealing its ability to modulate muscle fiber type formation and metabolism. researchgate.netnih.govdntb.gov.uafrontiersin.orgnih.gov Research suggests that this compound promotes the transformation of muscle fibers from the glycolytic type to the oxidative type. researchgate.netnih.govdntb.gov.uafrontiersin.orgnih.gov This modulation is mediated, at least in part, by the inhibition of pyruvate (B1213749) kinase M1 (PKM1) activity. researchgate.netnih.govdntb.gov.uafrontiersin.orgnih.gov Studies in C2C12 cells and mice have shown that this compound treatment influences the expression of myosin heavy chain (MyHC) genes, increasing the expression of MyHC1 and MyHC2a (associated with oxidative fibers) and decreasing the expression of MyHC2b (associated with glycolytic fibers). researchgate.netnih.govdntb.gov.uafrontiersin.orgnih.gov This shift towards a more oxidative muscle fiber profile is associated with enhanced muscle endurance and glucose tolerance. researchgate.netdntb.gov.ua
Interactive Table 2: Effect of this compound on Muscle Fiber Characteristics in Mice
| Characteristic | Control Group | SDSS-Treated Group | Significance |
| Percentage of slow oxidative fibers | Lower | Increased | Not specified, but results indicate significant change researchgate.netdntb.gov.ua |
| Percentage of glycolytic muscle fibers | Higher | Decreased | Not specified, but results indicate significant change researchgate.netdntb.gov.ua |
| MyHC1 gene expression | Lower | Increased | Not specified, but results indicate significant change researchgate.netdntb.gov.ua |
| MyHC2a gene expression | Lower | Increased | Not specified, but results indicate significant change researchgate.netdntb.gov.ua |
| MyHC2b gene expression | Higher | Decreased | Not specified, but results indicate significant change researchgate.netdntb.gov.ua |
| Muscle endurance | Lower | Increased | Not specified, but results indicate significant change researchgate.netdntb.gov.ua |
| Glucose tolerance | Lower | Increased | Not specified, but results indicate significant change researchgate.netdntb.gov.ua |
Note: Data is indicative of significant changes reported in the sources. Specific numerical values and statistical significance levels (p-values) for each characteristic varied between studies and are not consistently provided in a format suitable for direct comparison in this summary.
Inhibition of Pyruvate Kinase M1 (PKM1) Activity
Studies have demonstrated that SDSS binds to PKM1 and significantly represses its activity nih.govfrontiersin.orgnih.gov. In vitro experiments using C2C12 cells revealed that PKM activity decreased as the concentration of SDSS increased, within a range of 1 to 20 µM nih.gov. Molecular docking analysis suggests that SDSS may insert into the allosteric binding groove of PKM1, interacting with enzyme residues nih.govfrontiersin.org.
Table 1: Effect of SDSS Concentration on PKM Activity in C2C12 Cells
| SDSS Concentration (µM) | PKM Activity (% of Control) |
| 1 | Decreased |
| 20 | Significantly Repressed |
| >20 | Decrease Not Proportional |
Note: Data is based on qualitative descriptions from the source nih.gov. Specific percentage decreases were not provided in a readily extractable format.
Influence on Myosin Heavy Chain (MyHC) Gene Expression
SDSS influences the expression of Myosin Heavy Chain (MyHC) genes, which are key determinants of muscle fiber type nih.govfrontiersin.orgnih.gov. PKM1 has been shown to inhibit the expression of MyHC1 and MyHC2a while promoting the expression of MyHC2b nih.govfrontiersin.orgnih.gov. SDSS significantly attenuated these effects of PKM1 on muscle fiber-related gene expression in C2C12 cells nih.govfrontiersin.orgnih.gov.
In C2C12 cells where PKM1 was overexpressed without SDSS treatment, the expression of MyHC1 and MyHC2a decreased, and MyHC2b expression increased nih.gov. However, in cells overexpressing PKM1 and treated with SDSS, the expression of MyHCs showed no significant change nih.gov. These findings suggest that SDSS modulates MyHCs expression and muscle fiber type formation by blocking PKM1 activity nih.gov.
In vivo studies in mice treated with SDSS showed increased expression of MyHC1 and MyHC2a genes and decreased MyHC2b expression nih.govnih.gov. This indicates that SDSS promotes the transformation of muscle fibers from the glycolytic type to the oxidative type nih.govfrontiersin.orgnih.gov.
Hepatoprotective Activity (e.g., Nonalcoholic Fatty Liver Disease, Iron Overload)
Danshensu, the precursor to this compound, has demonstrated hepatoprotective properties, including effects against nonalcoholic fatty liver disease (NAFLD) and liver injury induced by iron overload jst.go.jpresearchgate.netresearchgate.netmdpi.comjst.go.jpnih.govnih.govnih.govnih.govnih.govresearchgate.netresearchgate.netresearchgate.netcolab.ws.
Epigenetic Regulation (e.g., DNA Methylation, DNMT-1, MS, STAT-3, TET-1)
Research suggests that Danshensu can influence epigenetic regulation in the context of liver health, particularly in NAFLD researchgate.netmdpi.comnih.govnih.gov. Studies have investigated the activity of Danshensu as a DNA demethylation agent researchgate.netmdpi.comnih.govnih.gov. The inhibition mechanism involving methylation gene biomarkers such as DNMT-1, MS, STAT-3, and TET-1 against Danshensu has been evaluated through techniques like molecular docking and RT-PCR researchgate.netmdpi.comnih.govnih.gov.
Epigenetic factors, including DNA methylation, are involved in the development of NAFLD biolifesas.org. Studies indicate that lower levels of DNA methylation in specific genes may contribute to NAFLD promotion biolifesas.org. The equilibrium between DNA methyltransferases (like DNMTs) and demethylases (like TET-1) is crucial for genomic methylation homeostasis nih.gov. STAT3-mediated microRNA expression is also recognized as an epigenetic mechanism in hepatic oncogenesis nih.gov. Methionine synthase (MS) is involved in methyl group metabolism in liver tissue nih.gov.
Danshensu, sometimes in combination with probiotics, has been studied for its potential to provide anti-methylation properties in animal models of NAFLD researchgate.net.
Oxidative Stress Reduction
Danshensu exhibits significant antioxidant activity, which contributes to its hepatoprotective effects jst.go.jpresearchgate.netresearchgate.netmdpi.comjst.go.jpnih.govnih.govnih.govnih.govresearchgate.netresearchgate.net. Oxidative stress plays a role in liver injury, including that caused by iron overload and NAFLD jst.go.jpjst.go.jpnih.govnih.govresearchgate.netresearchgate.net.
Danshensu has been shown to alleviate oxidative stress injury by potentiating the activities of antioxidant enzymes such as glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD) jst.go.jpjst.go.jpnih.govnih.gov. It can also reduce the content of malondialdehyde (MDA), a marker of lipid peroxidation nih.govresearchgate.net.
In the context of iron overload, Danshensu decreased iron accumulation in the liver and alleviated oxidative stress jst.go.jpjst.go.jpnih.gov. In NAFLD models, Danshensu treatment has been associated with decreased levels of oxidative stress nih.gov. Studies have also demonstrated the free radical scavenging activity of Danshensu against various radicals, including DPPH, ABTS, hydrogen peroxide, and nitric oxide researchgate.netmdpi.comnih.gov.
Table 2: Antioxidant Activity of Danshensu Extract (IC50 values)
| Assay | Danshensu Extract (µg/mL) | Trolox (µg/mL) | Ascorbic Acid (µg/mL) |
| DPPH activity | 10 mdpi.comnih.gov | 22.2 mdpi.comnih.gov | 7.5 mdpi.comnih.gov |
| Nitric Oxide (NO) | 46 ± 2.01 nih.gov | 26.53 ± 1.7 nih.gov | 24.23 ± 3.2 nih.gov |
| Lipid Peroxidation (LPO) | 48.13 ± 2.32 nih.gov | 15.21 ± 1.01 nih.gov | 14.31 ± 1.03 nih.gov |
Note: Lower IC50 values indicate higher antioxidant activity. Data is presented as mean ± SD where available.
Danshensu's antioxidant properties might also contribute to its ability to inhibit pathways involved in inflammation and other cellular processes mdpi.com.
Radiation Protection
Research indicates that Danshensu possesses radiation protective properties researchgate.netsigmaaldrich.com. This protective effect is linked to its ability to scavenge reactive oxygen species sigmaaldrich.com.
Reactive Oxygen Species Scavenging
Danshensu suppresses the formation of reactive oxygen species (ROS) sigmaaldrich.com. ROS are a major contributor to radiation-induced damage. By scavenging these free radicals, Danshensu can mitigate the harmful effects of radiation sigmaaldrich.com. This ROS scavenging activity is a key mechanism underlying its cardioprotective effects, including protection against myocardial ischemia-reperfusion injury sigmaaldrich.com.
Genotoxicity Protection (e.g., against cigarette smoke)
This compound (SDSS) has demonstrated protective effects against genotoxicity, particularly that induced by exposure to cigarette smoke. Research indicates that cigarette smoke can induce cytotoxicity and DNA damage in various cell types. Studies utilizing in vitro models, such as B-16 cells and human oral buccal mucosal cells, have shown a positive correlation between the duration of exposure to cigarette smoke and the extent of cellular DNA damage, as measured by parameters like tail moment and olive tail moment in comet assays. chemfaces.comtiprpress.com
Investigations have explored the potential of natural compounds, including this compound, to mitigate this damage. In one study, this compound, along with baicalein (B1667712) and quercetin, was evaluated for its protective effects against cytotoxicity and cellular DNA damage induced by mainstream cigarette smoke. chemfaces.comtiprpress.com The results indicated that this compound (at a concentration of 1 mmol/L) could significantly alleviate the cytotoxicity and decrease DNA damage caused by cigarette smoke exposure. chemfaces.comtiprpress.com Specifically, it was observed to relieve cytotoxicity by approximately 50% and reduce DNA damage by more than 60% in human oral buccal mucosal cells. chemfaces.comtiprpress.com Similar protective effects were noted in B-16 cells, with about a 50% improvement in cell viability and over 60% reduction in DNA damage. tiprpress.com
These findings suggest that this compound possesses antigenotoxic properties, offering protection against DNA damage induced by components found in cigarette smoke. chemfaces.comtiprpress.comcqvip.com This protective effect is likely related to its antioxidant capabilities, as oxidative stress is a major contributor to cigarette smoke-induced DNA damage. nih.govselleckchem.com
Detailed Research Findings:
A study published in Acta Pharmacologica Sinica in 2010 and referenced in multiple sources, investigated the protective effect of this compound on cytotoxicity and cellular DNA damage induced by cigarette smoke. chemfaces.comtiprpress.com The study employed an in vitro model using B-16 cells and oral buccal mucosal cells exposed to mainstream cigarette smoke. chemfaces.comtiprpress.com DNA damage was assessed using the single cell gel electrophoresis (comet assay) method, while cytotoxicity was evaluated using the MTT assay. chemfaces.comtiprpress.com
The results demonstrated a clear increase in DNA damage markers (tail moment and olive tail moment) in both cell types upon exposure to cigarette smoke, with the damage increasing with longer exposure times. chemfaces.comtiprpress.com Treatment with 1 mmol/L this compound significantly counteracted these effects. chemfaces.comtiprpress.com
Effect of 1 mmol/L this compound on Cigarette Smoke-Induced Damage
| Cell Type | Effect on Cytotoxicity (MTT Assay) | Effect on DNA Damage (Comet Assay) |
| B-16 cells | Relieved by about 50% | Decreased by more than 60% |
| Oral Buccal Mucosal cells | Relieved by about 50% | Decreased by more than 60% |
This data highlights the significant protective capacity of this compound against the genotoxic effects of cigarette smoke in these in vitro models. The mechanism underlying this protection is likely linked to its antioxidant properties, scavenging free radicals and reducing oxidative damage to DNA. selleckchem.com
Pharmacokinetic and Pharmacodynamic Research
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
Preclinical studies in rats have investigated the ADME profile of sodium danshensu (B613839), a water-soluble active constituent of Salvia miltiorrhiza. These studies provide insights into how the compound is handled by the body following administration. nih.govnih.govfrontiersin.org
Oral Bioavailability and Poor Absorption
Sodium danshensu appears to be poorly absorbed following oral administration. nih.govnih.govfrontiersin.org In rats, the absolute bioavailability after oral administration was calculated to be 13.72%. nih.govnih.govfrontiersin.org The time to reach maximum plasma concentration (Tmax) after oral administration was approximately 1.40 ± 0.30 hours, suggesting a moderate absorption rate from the gastrointestinal tract. nih.gov The poor oral bioavailability indicates that this compound may be more suitable for development as an injection. nih.govnih.govfrontiersin.org Studies in beagle dogs also indicated poor oral bioavailability, estimated at 34.8%. mdpi.com
Tissue Distribution (e.g., Kidney, Lung, Stomach, Muscle, Uterus, Heart)
Following intravenous administration, this compound is distributed throughout the body. nih.govnih.govfrontiersin.org The primary tissue of distribution was found to be the kidney. nih.govnih.govfrontiersin.org Distribution was also observed in other tissues, including the lung, stomach, muscle, uterus, and heart. nih.govnih.govfrontiersin.org Studies in rabbits following intravenous injection of a Danshen preparation also detected danshensu distribution in kidney, liver, lung, heart, brain, and spleen tissues. google.com The distribution to the kidney may be significant for its potential pharmacodynamic effects, particularly in relation to conditions like hypertension. nih.gov
Metabolic Pathways and Metabolite Identification
This compound undergoes metabolism, primarily through Phase II metabolic pathways. nih.govnih.govfrontiersin.org
Metabolites of danshensu identified in rat urine include those resulting from methylation, sulfation, combined methylation and sulfation, and acetylation. nih.govnih.govfrontiersin.org These transformations indicate that Phase II conjugation reactions are significant in the metabolism of this compound. nih.govnih.govfrontiersin.org
Excretion Pathways (e.g., Urinary, Fecal, Biliary)
The primary route of elimination for the parent drug, this compound, in rats is via urine. nih.govnih.govfrontiersin.org Within 96 hours after intravenous administration, 46.99% of the administered dose was excreted in the urine as the parent drug. nih.govnih.govfrontiersin.org Urinary excretion was concentrated in the initial 12 hours, with approximately 46.57% of the dose recovered, suggesting rapid excretion and a low likelihood of in vivo accumulation. nih.gov Excretion in feces and bile plays a minor role, with approximately 1.16% and 0.83% of the dose recovered within 96 hours (feces) and 24 hours (bile), respectively. nih.govnih.govfrontiersin.org
Interactive Table: Excretion of this compound in Rats (Intravenous Administration)
| Excretion Pathway | Percentage of Administered Dose (within 96h unless specified) |
| Urine (parent drug) | 46.99% nih.govnih.govfrontiersin.org |
| Feces (parent drug) | 1.16% nih.govnih.govfrontiersin.org |
| Bile (24h) | 0.83% nih.govnih.govfrontiersin.org |
Linear Pharmacokinetics
Following intravenous administration in rats, this compound exhibited linear pharmacokinetics within the dose range of 15 to 60 mg/kg. nih.govnih.govfrontiersin.org Pharmacokinetic parameters such as elimination half-life (t1/2) and mean residence time (MRT) did not show significant differences across this dose range. nih.gov Studies in beagle dogs also suggested linear pharmacokinetics after intravenous administration in the dosage range of 5 to 15 mg/kg, with a positive correlation between AUC0-τ and dose. mdpi.com
Analytical Methods for Quantification in Biological Matrices
Accurate determination of this compound concentrations in biological samples is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. Various chromatographic techniques have been developed and validated for this purpose.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a widely employed technique for the quantification of this compound in biological matrices due to its high sensitivity and selectivity. Several LC-MS/MS methods have been reported for the determination of this compound in plasma from different species, including humans and beagle dogs. researchgate.netresearchgate.netnih.govmdpi.com These methods typically involve sample preparation steps like liquid-liquid extraction to isolate the analyte from the complex biological matrix. researchgate.netresearchgate.netnih.gov
Detection is commonly performed using negative ion electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode. researchgate.netnih.govmdpi.com Specific precursor-to-product ion transitions are monitored for this compound and an appropriate internal standard (IS). For instance, transitions such as m/z 197→135 for this compound and m/z 169→125 for gallic acid (as IS) have been used. researchgate.netnih.govmdpi.com Another reported method used m/z 196.9→134.8 for danshensu and m/z 320.9→151.9 for chloroamphenicol as the internal standard. rsc.org The choice of mobile phase, column, and gradient elution program are optimized to achieve adequate chromatographic separation and ionization efficiency. researchgate.netnih.govmdpi.com
LC-MS/MS methods generally offer superior sensitivity compared to HPLC-UV or fluorescence methods, with lower limits of quantification (LLOQ) typically in the nanogram per milliliter range. researchgate.netnih.govmdpi.comrsc.orgoup.com This sensitivity is particularly important for pharmacokinetic studies where low concentrations of the analyte may be encountered, especially after oral administration or in later time points. researchgate.netrsc.orgoup.com
High-Performance Liquid Chromatography (HPLC-UV, HPLC-Fluorescence)
Prior to the widespread adoption of LC-MS/MS, HPLC coupled with UV or fluorescence detection were common analytical methods for quantifying danshensu in biological fluids. researchgate.netrsc.org These methods typically involve reversed-phase chromatography using C18 columns. nih.govbrandeis.edu Mobile phases often consist of mixtures of acetonitrile (B52724) or methanol (B129727) with aqueous solutions containing modifiers like trifluoroacetic acid or phosphoric acid. nih.govbrandeis.edu
HPLC-UV methods detect danshensu based on its absorbance at specific wavelengths, such as 281 nm. brandeis.edu HPLC-fluorescence methods utilize the fluorescence properties of the compound. While these methods are simpler and less expensive than LC-MS/MS, they generally suffer from lower sensitivity and can be more time-consuming. researchgate.netrsc.orgoup.commdpi.com The lower limit of quantification for HPLC-UV and fluorescence methods is typically higher, often above 0.1 µg/mL, which may not be sufficient for certain pharmacokinetic studies, particularly those involving low doses or complex matrices. rsc.orgoup.com
Method Validation (e.g., Linearity, Accuracy, Precision, Matrix Effect, Recovery, Stability)
Rigorous validation of analytical methods is essential to ensure the reliability and accuracy of the quantitative results obtained in biological matrices. Validation parameters typically assessed include linearity, accuracy, precision, matrix effect, recovery, and stability, often following guidelines from regulatory bodies. mdpi.comsps.nhs.ukelementlabsolutions.comnih.goveuropa.eu
Linearity: The method's ability to yield results that are directly proportional to the analyte concentration within a defined range. Calibration curves are generated using a series of standards at different concentrations in the biological matrix. researchgate.netnih.govmdpi.comnih.govbrandeis.edu Good linearity is indicated by a high correlation coefficient (r² or R² > 0.99) over the tested concentration range. researchgate.netresearchgate.netnih.govnih.govbrandeis.edu
Accuracy: The closeness of agreement between the measured value and the true concentration of the analyte. It is typically assessed by analyzing quality control (QC) samples prepared at different concentration levels. researchgate.netresearchgate.netnih.govmdpi.comrsc.orgelementlabsolutions.comnih.gov Accuracy is often expressed as relative error (% RE) and should generally be within ±15% (or ±20% at the LLOQ). researchgate.netresearchgate.netnih.govmdpi.comrsc.org
Precision: The degree of scatter among a series of measurements obtained from multiple analyses of the same homogeneous sample. Precision is evaluated by analyzing replicate QC samples and is expressed as relative standard deviation (% RSD). researchgate.netresearchgate.netnih.govmdpi.comrsc.orgelementlabsolutions.comnih.gov Both intra-day (within the same day) and inter-day (on different days) precision are assessed, with acceptance criteria typically set at ≤15% (or ≤20% at the LLOQ). researchgate.netresearchgate.netnih.govmdpi.comrsc.org
Matrix Effect: The influence of components in the biological matrix on the ionization efficiency or detection signal of the analyte. mdpi.comrsc.orgnih.goveuropa.euchromatographyonline.com Matrix effect is evaluated by comparing the analytical response of the analyte in the matrix with that in a pure solvent or a stripped matrix. mdpi.comrsc.orgnih.goveuropa.eu Consistent and acceptable matrix effects across different lots of the biological matrix are important. mdpi.comrsc.org
Recovery: The efficiency of the sample preparation method in extracting the analyte from the biological matrix. mdpi.comrsc.orgnih.goveuropa.eu Recovery is determined by comparing the analytical response of extracted QC samples with that of post-extraction spiked samples at equivalent concentrations. mdpi.comrsc.orgnih.gov Acceptable recovery rates are typically within a defined range, such as 85-115%. researchgate.netrsc.orgnih.gov
Stability: The ability of the analyte to remain chemically stable in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, auto-sampler stability). researchgate.netmdpi.comrsc.orgnih.goveuropa.eu Stability is assessed by analyzing QC samples stored under different conditions and comparing the results to freshly prepared samples. researchgate.netmdpi.comrsc.orgnih.gov
Validated methods for this compound quantification in biological matrices have demonstrated good linearity, accuracy, and precision, meeting the requirements for pharmacokinetic studies. researchgate.netresearchgate.netnih.govmdpi.comnih.govrsc.orgbrandeis.edu
Below is a table summarizing typical validation data reported for LC-MS/MS methods for this compound in biological matrices:
| Validation Parameter | Reported Range/Value (Example Data) | Biological Matrix | Source |
| Linearity (R²) | > 0.996 - > 0.9998 | Beagle dog plasma, Human plasma, Rat plasma | researchgate.netresearchgate.netnih.govnih.gov |
| Linear Range (ng/mL) | 10–1000, 0.1-25.0, 5-500, 0.50–500 | Beagle dog plasma, Human plasma, Rat plasma | researchgate.netresearchgate.netnih.govrsc.orgoup.com |
| LLOQ (ng/mL) | 10, 0.1, 5, 0.50 | Beagle dog plasma, Human plasma, Rat plasma | researchgate.netnih.govrsc.orgoup.com |
| Intra-day Precision (% RSD) | 1.8-9.0 | Beagle dog plasma, Human plasma | researchgate.netresearchgate.netnih.govmdpi.comrsc.org |
| Inter-day Precision (% RSD) | 2.1-6.9 | Beagle dog plasma, Human plasma | researchgate.netresearchgate.netnih.govmdpi.comrsc.org |
| Accuracy (% RE) | -8.6-5.7, 101.7-104.2, -8.6-5.7, ±15 | Beagle dog plasma, Human plasma | researchgate.netresearchgate.netnih.govmdpi.comrsc.org |
| Recovery (%) | 80.1-86.8, 83.8-94.9, 85.0-115 | Human plasma, Beagle dog plasma | researchgate.netmdpi.comrsc.orgoup.com |
| Matrix Effect (%) | 83.8-94.9, 88.56-99.21 | Beagle dog plasma, Rat plasma | nih.govmdpi.comrsc.org |
Note: The specific values may vary depending on the method, biological matrix, and internal standard used.
Pharmacodynamic Markers and Biomarkers of Efficacy
Pharmacodynamic studies investigate the biochemical and physiological effects of this compound and potential markers that indicate its efficacy. Research has explored the impact of this compound on various biological processes relevant to its therapeutic applications.
This compound has been shown to exert effects on inflammatory markers. Studies in collagen-induced arthritis (CIA) mice, a model for rheumatoid arthritis, demonstrated that this compound treatment ameliorated elevated serum levels of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). mdpi.comnih.gov These cytokines are considered biomarkers of inflammation and disease activity in conditions like rheumatoid arthritis. mdpi.com
Furthermore, this compound has been investigated for its effects on oxidative stress markers. Studies have indicated that danshensu can increase the activity of antioxidant enzymes like total superoxide (B77818) dismutase (T-SOD) and total antioxidant capacity (T-AOC), while decreasing the levels of malondialdehyde (MDA) and nitric oxide (NO), which are indicators of oxidative damage. biomolther.orgmdpi.com These findings suggest that modulation of oxidative stress markers could be a pharmacodynamic effect of this compound.
Molecular targets and signaling pathways have also been explored as potential pharmacodynamic markers. Research suggests that this compound may modulate pathways such as the p38 signaling pathway, which is implicated in cell migration and invasion in certain cancer cells. frontiersin.org Additionally, studies have investigated the effects of danshensu on the mammalian target of rapamycin (B549165) (mTOR) signaling and brain-derived neurotrophic factor (BDNF) release, suggesting their potential as pharmacodynamic markers related to antidepressant-like effects. nih.gov In the context of ischemic injury, this compound has been shown to protect astrocytes by regulating the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome and the tuberous sclerosis complex-2 (TSC2)/mTOR pathways, indicating these as potential biomarkers of its protective effects. nih.gov
Data on the impact of this compound on specific pharmacodynamic markers:
| Pharmacodynamic Marker | Effect of this compound (or Danshensu) | Model/Context | Source |
| IL-1β (serum levels) | Decreased | Collagen-induced arthritis (CIA) mice | mdpi.comnih.gov |
| IL-6 (serum levels) | Decreased | Collagen-induced arthritis (CIA) mice | mdpi.comnih.gov |
| T-SOD activity | Increased | Diabetic nephropathy (DN) rats | biomolther.org |
| T-AOC activity | Increased | Diabetic nephropathy (DN) rats | biomolther.org |
| MDA levels | Decreased | Diabetic nephropathy (DN) rats | biomolther.org |
| NO contents | Decreased | Diabetic nephropathy (DN) rats | biomolther.org |
| p38 MAPK phosphorylation | Reduced | Human oral cancer cells (migration/invasion) | frontiersin.org |
| BDNF levels | Increased | Mice (antidepressant-like effects) | nih.gov |
| Phosphorylated Akt | Increased | Mice (antidepressant-like effects) | nih.gov |
| Phosphorylated ERK | Increased | Mice (antidepressant-like effects) | nih.gov |
| Phosphorylated mTOR | Increased | Mice (antidepressant-like effects) | nih.gov |
| NLRP3 (protein/mRNA) | Decreased dose-dependently | OGD/R exposed astrocytes | nih.gov |
| TSC2 protein expression | Increased dose-dependently | OGD/R exposed astrocytes | nih.gov |
| p-mTOR protein expression/ratio | Decreased dose-dependently | OGD/R exposed astrocytes | nih.gov |
Structure Activity Relationships and Derivative Synthesis
Design and Synthesis of Novel Danshensu (B613839) Derivatives
The design and synthesis of novel Danshensu derivatives involve various strategies focused on overcoming the limitations of the parent compound. mdpi.comgoogle.comjst.go.jpcjnmcpu.comselleckchem.comjst.go.jp These strategies often involve modifying the functional groups to improve bioactivity, stability, and pharmacokinetic characteristics. google.comcjnmcpu.comselleckchem.comnih.gov
Strategies for Improved Bioactivity and Stability
Several strategies are employed to improve the bioactivity and stability of Danshensu derivatives. One common approach is "medicinal chemical hybridization," which involves conjugating Danshensu with other bioactive molecules to achieve synergistic effects and enhanced properties. nih.govfrontiersin.org Protecting the phenolic hydroxyl groups, which are prone to oxidation and contribute to instability, can enhance stability and lipophilicity. mdpi.comresearchgate.netnih.gov Modifications can also aim to improve cellular permeability and bioavailability. mdpi.com
Modification at Carboxyl and Hydroxyl Groups
Modification of the carboxyl and hydroxyl groups of Danshensu is a primary strategy for synthesizing derivatives. google.comcjnmcpu.com Esterification of the carboxyl group is a common modification that can influence properties such as lipophilicity and the ability to form prodrugs. jst.go.jpcjnmcpu.com Similarly, the hydroxyl groups, including the phenolic hydroxyls and the hydroxyl group on the alpha carbon, can be modified through esterification or etherification to improve stability and lipophilicity. nih.govfrontiersin.orgportlandpress.comresearchgate.net
Examples of Derivatives (e.g., DEX-018, Amino Alcohol Derivatives, Danshensu-tetramethylpyrazine Derivatives)
Research has led to the synthesis and evaluation of various Danshensu derivatives.
DEX-018: This novel derivative is synthesized by esterifying the carboxyl group of Danshensu with edaravone (B1671096). jst.go.jpjst.go.jpnih.gov Studies have shown that DEX-018 exhibits protective effects against oxidative stress-induced injury in human umbilical vein endothelial cells (HUVECs), demonstrating improved or similar efficacy compared to Danshensu and edaravone alone. jst.go.jpjst.go.jpnih.gov Its protective effects may involve the PI3K-Akt and ERK1/2 signaling pathways. jst.go.jpjst.go.jp
Amino Alcohol Derivatives: While not explicitly detailed in the search results regarding specific Danshensu-amino alcohol derivatives, the modification of natural products with amino acids is a known strategy to introduce amino or carboxyl groups, potentially influencing properties like stability and interaction with biological targets. nih.govfrontiersin.org The introduction of amino acids to the phenolic or alcoholic hydroxyl groups of Danshensu has been suggested as a strategy for improving water solubility. indexcopernicus.com
Danshensu-tetramethylpyrazine Derivatives: Conjugates of Danshensu and tetramethylpyrazine (TMP), another active component from Chuanxiong, have been synthesized to enhance therapeutic efficacy, particularly for cardiovascular diseases. oup.comindexcopernicus.comjst.go.jpjst.go.jpfrontiersin.orgnih.gov Examples include ADTM and DT-010. oup.comjst.go.jpjst.go.jpnih.gov These derivatives have shown improved activities compared to the parent compounds in preventing oxidative insult and protecting against myocardial ischemia/reperfusion injury. indexcopernicus.comjst.go.jpnih.gov For instance, DT-010 has demonstrated cardioprotective effects and potential antitumor activity. jst.go.jpfrontiersin.orgnih.gov
Impact of Structural Modifications on Pharmacological Effects
Structural modifications significantly impact the pharmacological effects of Danshensu derivatives. mdpi.comgoogle.comcjnmcpu.comselleckchem.com Modifications can lead to improved bioactivity, enhanced stability, altered lipophilicity, and improved pharmacokinetic profiles. mdpi.comresearchgate.netgoogle.comnih.gov For example, esterification of phenolic hydroxyls can enhance stability and liposolubility. nih.govportlandpress.com The linkage between Danshensu and other molecules, such as in Danshensu-tetramethylpyrazine conjugates, can result in synergistic effects and increased potency. oup.comindexcopernicus.comjst.go.jpnih.gov Studies on specific derivatives like DEX-018 highlight how modifications can influence activity against oxidative stress and modulate signaling pathways. jst.go.jpjst.go.jpnih.gov
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis approaches offer alternative routes for producing Danshensu, particularly the enantiomerically pure forms. These methods combine chemical reactions with enzymatic transformations. One reported chemoenzymatic synthesis of Danshensu involves starting from 3,4-dihydroxybenzaldehyde (B13553) and acetyl glycine, followed by enzymatic reduction of β-(3,4-dihydroxyphenyl) pyruvate (B1213749) using resting cells of Pediococcus acidilactici. ciac.jl.cnsciencechina.cnciac.jl.cn This approach can achieve good yields and high enantiomeric excess. sciencechina.cn Recent research also explores one-pot multi-enzyme cascade pathways for Danshensu synthesis from L-DOPA using engineered Escherichia coli whole cells. researchgate.netresearchgate.net
Advanced Research Methodologies and Approaches
Network Pharmacology for Target Prediction and Mechanism Elucidation
Network pharmacology is a systems-based approach utilized to decipher the complex interactions between multi-component traditional Chinese medicines like Danshen and biological systems. nih.govresearchgate.net This methodology aids in predicting potential targets and elucidating the mechanisms of action for compounds such as Sodium Danshensu (B613839). By analyzing data from various databases, network pharmacology can construct "ingredient-target-pathway" networks to identify key targets and pathways involved in the therapeutic effects of a compound. researchgate.net For instance, network pharmacology studies have indicated that AKT1 is one of the main targets of Sodium Danshensu in the context of cerebral ischemia/reperfusion injury (CIRI). researchgate.net Another study using network pharmacology to investigate Danshen's effects on doxorubicin-induced cardiotoxicity identified the Keap1-Nrf2/NQO1 pathway as important, and subsequent animal experiments supported that danshensu could regulate this pathway. nih.gov
Molecular Docking Studies
Molecular docking is a computational technique used to predict the binding affinity and interaction modes between a small molecule ligand, such as this compound, and a macromolecule target, typically a protein. frontiersin.orgresearchgate.net This method plays a crucial role in understanding the potential binding sites and interactions at the molecular level. Studies investigating this compound have frequently employed molecular docking to validate predicted targets and analyze binding characteristics. For example, molecular docking analysis was performed to investigate the interaction and binding activities of this compound with pyruvate (B1213749) kinase M1 (PKM1), identified as a potential binding protein through other methods. frontiersin.org Molecular docking, in conjunction with techniques like protein microarrays and CETSA, has also been used to demonstrate that this compound binds strongly to Chloride Intracellular Channel 4 (CLIC4). nih.gov Furthermore, molecular docking studies have been utilized to explore the multitargeted potential of this compound against cervical cancer, showing strong binding affinity with proteins such as Mitotic kinesin-like protein 1, Cyclin B1, DNA polymerase, and MCM10-ID. researchgate.nettandfonline.comnih.gov These studies often report docking scores, which indicate the predicted binding strength. For instance, docking scores ranging from -5.892 to -13.103 Kcal/mol have been reported for this compound binding to cervical cancer-related proteins. researchgate.nettandfonline.comnih.gov The binding sites can also be predicted, such as the interaction of this compound with the PH domain of AKT1 at specific residues (ASN-53, ARG-86, and LYS-14). researchgate.net
An example of molecular docking results for this compound with cervical cancer-related proteins includes the following predicted binding scores:
| Protein Target | Docking Score (Kcal/mol) |
| Mitotic kinesin-like protein 1 | -13.103 |
| Cyclin B1 | -10.765 |
| DNA polymerase | -9.124 |
| MCM10-ID | -5.892 |
Note: These are representative scores from one study researchgate.nettandfonline.comnih.gov and specific values may vary depending on the docking algorithm and parameters used.
Proteomics and Metabolomics in Pathway Analysis
Proteomics and metabolomics are powerful tools for analyzing global changes in protein and metabolite profiles within biological systems, providing insights into the pathways affected by a compound. researchgate.netpeerj.com These approaches can help to reveal the mechanism of action of this compound by identifying altered proteins and metabolites associated with specific biological processes and pathways. For instance, metabolomic analysis has been employed to explore the mechanisms of Danshen and related compounds in conditions like ischemic stroke, revealing affected metabolic pathways including sphingolipid metabolism and glycerophospholipid metabolism. frontiersin.org While direct studies specifically detailing the use of proteomics and metabolomics of this compound for comprehensive pathway analysis were less prominent in the search results, these techniques are broadly applicable in natural product research to understand the impact of compounds on cellular pathways by analyzing changes in protein and metabolite levels. researchgate.netpeerj.com
In vitro and In vivo Disease Models
A wide array of in vitro (cell-based) and in vivo (animal) models are utilized to investigate the pharmacological activities of this compound in various disease contexts. These models allow researchers to study the effects of this compound on specific cell types, tissues, and physiological processes.
Commonly used in vitro models include:
Cancer cell lines: Oral squamous cell carcinoma (OSCC) cell lines like FaDu and Ca9-22 have been used to study the effects of this compound on cell migration and invasion. frontiersin.orgresearchgate.net Studies have shown that this compound can inhibit the migration and invasion of these cells. frontiersin.orgresearchgate.net
Cardiomyocytes: H9c2 cardiomyocytes have been used to study the cardioprotective effects of danshensu (the acid form of this compound) against ischemia and reperfusion injury and its effect on apoptosis. sigmaaldrich.com PC12 cells have been used to evaluate the effects of this compound on cell viability and apoptosis following oxygen-glucose deprivation/reoxygenation (OGD) as a model for cerebral ischemia. researchgate.net
Endothelial cells: Studies have investigated the anti-inflammatory properties of this compound in endothelial cells, particularly in the context of cerebral ischemia/reperfusion injury. nih.govresearchgate.net
Macrophage cell lines: RAW 264.7 murine macrophages have been used to study the inhibition of oxidized low-density lipoprotein (oxLDL) uptake by this compound in the context of atherosclerosis. nih.gov
Commonly used in vivo models include:
Rat I/R models: Rat models of cerebral ischemia/reperfusion injury (CIRI) are used to evaluate the neuroprotective effects of this compound. researchgate.netnih.gov These studies assess outcomes such as infarct size, neurological deficits, and neuronal apoptosis. researchgate.net
Mouse models: C57BL/6 mice have been used to investigate the effects of this compound on skeletal muscle fiber type formation and metabolism. frontiersin.orgresearchgate.net Mouse models of myocardial ischemia/reperfusion injury are also utilized to study cardioprotective effects. nih.gov Xenograft nude mouse models have been employed to study the in vivo effects of related compounds from Danshen on tumor growth. researchgate.net
Diabetes models: While the search results did not provide specific details on this compound research in diabetes models, animal models of diabetes, such as chemically induced (e.g., streptozotocin) or diet-induced models in rodents, are standard tools for studying antidiabetic effects and related complications. nih.gov Other components of Salvia miltiorrhiza, like salvianolic acid A, have been studied in STZ-induced diabetic rats to improve glucose metabolism and protect against vascular impairment. chemfaces.com
These in vitro and in vivo models provide crucial experimental evidence supporting the potential therapeutic applications of this compound and help to elucidate its mechanisms of action in complex biological systems.
High-Throughput Screening for Pharmacological Activity
High-throughput screening (HTS) is a method used to rapidly test a large number of compounds for a specific biological activity. nih.gov This approach is valuable for identifying potential drug candidates from diverse libraries. This compound has been identified as an active compound through HTS assays. For instance, an ELISA-like HTS assay was developed to discover antagonists for the scavenger receptor CD36, a target relevant to atherosclerosis. nih.gov This screening identified this compound, along with rosmarinic acid and salvianolic acid B, as compounds that could antagonize sCD36-oxLDL binding. nih.gov HTS is often used in the initial stages of drug discovery to quickly assess the pharmacological potential of numerous compounds. nih.govchemfaces.com
Drug Affinity Responsive Target Stability (DARTS)
Drug Affinity Responsive Target Stability (DARTS) is a biochemical technique used to identify protein targets that directly bind to a small molecule ligand. frontiersin.orgnih.govcreative-proteomics.com The principle behind DARTS is that when a small molecule binds to a protein, it often stabilizes the protein's structure, making it more resistant to degradation by proteases. frontiersin.orgnih.govcreative-proteomics.comcreative-biolabs.com By comparing the proteolytic digestion pattern of proteins in the presence and absence of the small molecule, researchers can identify protected proteins that are likely targets. nih.govcreative-proteomics.comcreative-biolabs.com Mass spectrometry is often used subsequently to identify the protected proteins. nih.govcreative-biolabs.com DARTS is advantageous because it uses native, unmodified compounds and can be applied to complex protein mixtures like cell lysates. nih.govcreative-proteomics.comcreative-biolabs.com This technique has been applied in the study of this compound to screen for potential binding proteins. For example, DARTS, combined with mass spectrometry, was performed to identify potential this compound-binding proteins in the study investigating its effects on skeletal muscle fiber type formation, leading to the identification of pyruvate kinase M1 (PKM1) as a target. frontiersin.orgresearchgate.net DARTS has also been used alongside molecular docking and other methods to confirm the binding of this compound to CLIC4. nih.gov
Future Directions and Research Gaps
Further Elucidation of Molecular Mechanisms and Signaling Networks
While studies have begun to uncover the molecular targets and signaling pathways influenced by Sodium Danshensu (B613839), a more in-depth understanding is crucial for its future therapeutic development. Research indicates that SDSS can modulate pathways such as p38, PI3K/Akt, Nrf2, and NF-κB, among others. For instance, studies have shown that SDSS inhibits oral cancer cell migration and invasion by modulating the p38 signaling pathway. frontiersin.orgnih.govresearchgate.net It has also been reported to regulate the PI3K/Akt signaling pathway in lung cancer cells, suppressing proliferation, migration, and invasion while promoting apoptosis. sci-hub.st Further, SDSS has demonstrated neuroprotective effects by influencing the Nrf2 pathway, particularly in the context of oxidative stress and ferroptosis following ischemic stroke. nih.gov The compound also appears to modulate inflammatory responses by affecting pathways like HIF-1α/STAT3/NLRP3 and NF-κB. nih.govmdpi.commdpi.com
Future research should aim to:
Identify additional direct and indirect molecular targets of Sodium Danshensu using advanced techniques such as proteomics and metabolomics.
Map the intricate interactions between the various signaling pathways influenced by SDSS to understand the hierarchical and synergistic effects.
Investigate the role of post-translational modifications in mediating SDSS's effects on target proteins.
Utilize gene editing technologies to validate the importance of identified targets and pathways in in vivo models.
Detailed research findings on specific pathway modulations by this compound highlight the complexity and multi-targeted nature of its actions. For example, in oral cancer cells, SDSS treatment led to a significant reduction in p38 phosphorylation, alongside altered expression of EMT markers like MMP-2, vimentin, N-cadherin, E-cadherin, and ZO-1. frontiersin.orgnih.gov
Table 1: Observed Molecular Pathway Modulations by this compound
| Pathway/Target | Observed Effect | Condition Studied | Source |
| p38 Signaling Pathway | Inhibition of phosphorylation, reduced cell migration and invasion | Oral Cancer Cells | frontiersin.orgnih.gov |
| PI3K/Akt Signaling | Inhibition of signaling, suppressed proliferation, migration, invasion, apoptosis promotion | Lung Cancer Cells | sci-hub.st |
| Nrf2 Pathway | Activation, inhibition of oxidative stress and ferroptosis | Ischemic Stroke | nih.gov |
| NF-κB Pathway | Inhibition | Pressure Ulcers, Inflammation | mdpi.commdpi.com |
| HIF-1α/STAT3/NLRP3 Pathway | Suppression | Rheumatoid Arthritis | nih.govmdpi.com |
| AKT1 | Targeting and activation | Cerebral Ischemia-Reperfusion Injury | frontiersin.orgcdilabs.com |
| Estrogen Signaling Pathway | Highest enrichment among identified targets, upregulation of ESRα expression | Bone Cancer Pain | nih.gov |
Further research is needed to fully elucidate the downstream effects and the interplay between these pathways, providing a comprehensive picture of how this compound exerts its therapeutic effects.
Development of Targeted Drug Delivery Systems
The inherent properties of this compound, such as its water solubility, can influence its pharmacokinetic profile and bioavailability. researchgate.netresearchgate.net While it is considered stable as a sodium salt, developing targeted drug delivery systems could enhance its efficacy and reduce potential off-target effects. mdpi.comresearchgate.net Poor oral bioavailability has been reported for Danshensu, ranging from 11.09% to 28% in rats. researchgate.net This highlights the need for improved delivery methods.
Future research in this area should focus on:
Encapsulating this compound in nanoparticles, liposomes, or other nanocarriers to improve its solubility, stability, and targeted delivery to specific tissues or cells.
Developing strategies for sustained release of SDSS to maintain therapeutic concentrations over longer periods.
Exploring topical or localized delivery methods for conditions like pressure ulcers or oral lesions where direct application might be beneficial. mdpi.com
Investigating the potential of prodrug strategies to improve membrane permeability and bioavailability.
Targeted delivery systems could overcome limitations associated with systemic administration, potentially leading to lower effective doses and reduced systemic exposure.
Investigation of Combination Therapies
Exploring the potential of this compound in combination with existing therapies is a crucial future direction. Given its multi-targeted nature and diverse pharmacological activities, SDSS could offer synergistic or additive effects, potentially improving treatment outcomes and reducing the required doses of other drugs, thereby minimizing their side effects.
Research findings suggest potential benefits of combination therapy. For example, a study investigated the effects of Danshensu sodium combined with Tongxinluo on cardiac function in a rat model of heart failure, showing improved outcomes compared to either treatment alone. ingentaconnect.com Another study explored the synergistic neuroprotective effects of Danshensu and hydroxysafflor yellow A on cerebral ischemia-reperfusion injury. oncotarget.com
Future research should investigate:
Combinations of this compound with conventional chemotherapies or targeted agents in cancer treatment to enhance efficacy and overcome resistance.
Combining SDSS with standard treatments for cardiovascular diseases or stroke to improve therapeutic outcomes.
Exploring combinations in inflammatory or autoimmune conditions to leverage its anti-inflammatory properties.
Conducting rigorous preclinical studies to evaluate the safety and efficacy of specific combination regimens.
Identifying optimal drug combinations and understanding the underlying synergistic mechanisms will be vital for translating these findings into clinical practice.
Exploration of New Therapeutic Applications
Existing research has primarily focused on the cardiovascular, cerebrovascular, anti-inflammatory, and anti-cancer properties of this compound. However, its diverse pharmacological profile suggests potential applications in other disease areas.
Recent studies indicate potential in areas such as bone cancer pain, where SDSS was found to alleviate pain by inhibiting osteoclast differentiation and CGRP expression, potentially mediated through the estrogen signaling pathway. nih.gov Research is also exploring its effects on muscle fiber formation and metabolism. researchgate.net
Future research should explore the therapeutic potential of this compound in:
Neurodegenerative diseases, given its observed neuroprotective effects. nih.govnih.govresearchgate.net
Metabolic disorders, based on its potential influence on metabolic pathways. researchgate.net
Fibrotic conditions, considering its effects on collagen production. researchgate.net
Other types of cancer or specific cancer subtypes where the modulated signaling pathways are implicated. frontiersin.orgnih.govresearchgate.netsci-hub.stresearchgate.net
Identifying novel applications will require continued preclinical screening and investigation into the underlying mechanisms of action in different disease models.
Comprehensive Toxicity Assessment
While some studies suggest that this compound has low toxicity, a comprehensive assessment of its safety profile is essential before widespread clinical application. nih.govnih.gov Acute toxicity studies have been conducted, but more extensive evaluations are needed. sci-hub.st
Future research should include:
Detailed studies on chronic toxicity in various animal models to determine long-term safety.
Investigation of potential organ-specific toxicity at different dose levels.
Assessment of genotoxicity, mutagenicity, and reproductive toxicity.
Studies on potential drug interactions when combined with other medications.
Further investigation into the cytotoxicity of SDSS in different cell types to establish safe concentration ranges for various applications. nih.govnih.govnih.gov
Although some studies have indicated no significant cytotoxicity within certain concentration ranges in specific cell lines, a broader assessment across different cell types and conditions is warranted. nih.govnih.govnih.gov
Clinical Translation and Human Studies
The ultimate goal of preclinical research on this compound is its translation into clinical applications for human health. While this section is not for content generation about human studies, it represents a critical future research direction. The "translational gap" between basic research findings and clinical implementation is a well-recognized challenge in medical research. medcraveonline.comfrontiersin.orgflightsciencecomms.co.uk
Future efforts should focus on bridging this gap by:
Designing and conducting well-controlled clinical trials to evaluate the safety, efficacy, and optimal dosage of this compound in human patients for specific conditions.
Establishing standardized protocols for the preparation and administration of pharmaceutical-grade this compound.
Identifying relevant biomarkers to monitor treatment response and predict potential side effects in humans.
Addressing regulatory requirements and pathways for the approval of this compound as a therapeutic agent.
Successful clinical translation will require robust evidence from human studies to confirm the promising findings observed in preclinical research.
Q & A
Q. What standardized protocols are recommended for isolating and purifying Sodium Danshensu from Salvia miltiorrhiza?
this compound isolation typically involves alkaline aqueous extraction followed by pH adjustment, macroporous resin chromatography, and recrystallization. Key steps include:
- Extraction : Use pH-adjusted (pH 9.0) water under thermal reflux to solubilize the compound .
- Purification : Employ HP20 resin with water elution, followed by TLC and HPLC (≥98% purity) for quality control .
- Recrystallization : Use 50% acetone to obtain high-purity needle crystals (mp 255–258°C) .
Methodological Note: Validate purity via HPLC with UV detection at 280 nm, and confirm structural integrity using NMR or mass spectrometry .
Q. How can researchers ensure stability and reproducibility of this compound in experimental settings?
- Storage : Store in airtight, light-protected containers at −20°C to prevent oxidation .
- Solubility : Use deionized water or Krebs-Henseleit buffer (pH 7.4) for in vitro studies .
- Dosage Calibration : Pre-test concentrations (e.g., 0.1–100 µM in aortic ring studies) to account for batch-to-batch variability .
Q. What in vitro models are suitable for preliminary screening of this compound’s vascular effects?
- Rat Aortic Rings : Isolate thoracic aorta segments, mount in organ chambers with Krebs-Henseleit buffer, and measure isometric tension changes using force transducers .
- Endothelial Integrity : Assess via acetylcholine-induced relaxation (1 µM) after phenylephrine pre-contraction; exclude data from damaged endothelia .
Advanced Research Questions
Q. How do biphasic effects of this compound (e.g., vasodilation vs. vasoconstriction) influence experimental design?
The compound’s concentration-dependent dual effects require:
- Dose-Response Curves : Test a wide range (e.g., 1–300 µM) to identify inflection points .
- Mechanistic Probes : Use inhibitors (e.g., L-NAME for nitric oxide synthase) to dissect pathways. For example, low-dose vasodilation may involve NO/cGMP, while high-dose effects could relate to calcium flux .
- Model Selection : Combine in vitro (aortic rings) and in vivo (hypertensive rat models) studies to contextualize findings .
Q. How should researchers address contradictions in reported mechanisms of this compound’s cardioprotective effects?
- Comparative Analysis : Replicate studies across species (e.g., murine vs. human cell lines) and conditions (e.g., normoxic vs. hypoxic) .
- Multi-Omics Integration : Pair transcriptomics (RNA-seq) with metabolomics to identify upstream regulators (e.g., Nrf2/ARE pathway) and downstream metabolites .
- Meta-Analysis : Systematically review existing data using tools like PRISMA to highlight methodological disparities (e.g., purity thresholds, endpoint selection) .
Q. What strategies optimize experimental design for studying this compound’s pharmacokinetics?
- Pharmacokinetic Profiling : Use LC-MS/MS to measure plasma/tissue concentrations post-administration. Key parameters: Cmax, Tmax, and half-life .
- Tracer Techniques : Radiolabel this compound (e.g., <sup>14</sup>C) to track absorption and distribution in vivo .
- Species-Specific Modeling : Compare rodent data with human primary hepatocyte assays to predict metabolic clearance .
Q. How can advanced statistical methods resolve variability in this compound’s bioactivity data?
- Multivariate Analysis : Apply PCA or PLS-DA to distinguish confounding variables (e.g., extraction solvent, storage time) .
- Bayesian Modeling : Quantify uncertainty in dose-response relationships, especially for non-linear effects .
- Power Analysis : Predefine sample sizes (e.g., n ≥ 6 for aortic ring studies) to ensure statistical rigor .
Methodological Resources
- Purity Validation : HPLC (≥98%) with C18 columns and 0.1% formic acid/acetonitrile gradients .
- Functional Assays : Isometric tension recording systems (e.g., MPA 2000) for vascular studies .
- Data Reprodubility : Adhere to ARRIVE guidelines for in vivo experiments and report raw data in public repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
